N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H29N5O4 and its molecular weight is 499.571. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor: A study explored the molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research focused on conformational analysis and the development of unified pharmacophore models, which could be relevant for understanding similar compounds like N-(1,3-Benzodioxol-5-ylmethyl)-1-[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide (Shim et al., 2002).
Antimicrobial and Antitubercular Activity
- Thiazole-Aminopiperidine Hybrid Analogs: A series of compounds related to the requested molecule were synthesized and evaluated for their in vitro antituberculosis activity. This study's approach to molecular hybridization and synthesis methods might provide insights into similar research with N-(1,3-Benzodioxol-5-ylmethyl)-1-[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide (Jeankumar et al., 2013).
Synthesis and Applications in Medicinal Chemistry
- Synthesis of Novel Benzodifuranyl and Related Derivatives: Research involving the synthesis of novel benzodifuranyl compounds, which have structural similarities to the compound , was conducted. These compounds were evaluated for their analgesic and anti-inflammatory activities, indicating potential therapeutic applications for related compounds (Abu‐Hashem et al., 2020).
Structure-Activity Relationships in Drug Design
- Pyrazole Derivatives as Cannabinoid Receptor Antagonists: Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Understanding these relationships can aid in designing new compounds with specific therapeutic targets, relevant to the study of N-(1,3-Benzodioxol-5-ylmethyl)-1-[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide (Lan et al., 1999).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-2-35-22-6-4-20(5-7-22)23-16-24-27(29-11-14-33(24)31-23)32-12-9-21(10-13-32)28(34)30-17-19-3-8-25-26(15-19)37-18-36-25/h3-8,11,14-16,21H,2,9-10,12-13,17-18H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHVUJNLNSCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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